molecular formula C19H16F2N2O3 B6567539 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide CAS No. 1021216-73-8

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide

Cat. No. B6567539
CAS RN: 1021216-73-8
M. Wt: 358.3 g/mol
InChI Key: NHUORMDTGGCUKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. F2493-1358 serves as an organoboron reagent in this process. Here’s why it’s significant:

Medicinal Chemistry and Pharmaceuticals

Fluorinated molecules have garnered substantial interest in medicinal chemistry. F2493-1358, with its unique structure, may find applications in drug development and therapies. Researchers explore its potential as a building block for novel pharmaceutical compounds .

Diabetes Research

Although not directly mentioned for F2493-1358, related compounds have been investigated for their potential in diabetes management. Quinoline derivatives, structurally similar to F2493-1358, were evaluated for antidiabetic activity. Further exploration may reveal its suitability in this field .

Software Tools for Researchers

While not a direct application, researchers can benefit from software tools. These tools aid in organizing data, analyzing results, and managing research projects. F2493-1358’s study could benefit from such tools .

properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3/c1-12-4-2-3-5-17(12)25-11-19(24)22-10-14-9-18(26-23-14)15-7-6-13(20)8-16(15)21/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUORMDTGGCUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide

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